16-Chlorohexadeca-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Chlorohexadeca-1,6-diene is an organic compound characterized by the presence of a chlorine atom and two double bonds within a 16-carbon chain. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Chlorohexadeca-1,6-diene can be achieved through several methods. One common approach involves the chlorination of hexadeca-1,6-diene. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled temperature and pressure conditions . Another method involves the dehydrohalogenation of 16-chlorohexadecane using a strong base like potassium tert-butoxide (KOtBu) in a suitable solvent .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient chlorination and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 16-Chlorohexadeca-1,6-diene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, O₃ in an organic solvent.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOH in an aqueous or alcoholic medium.
Major Products:
Oxidation: Epoxides, diols.
Reduction: 16-chlorohexadecane.
Substitution: 16-hydroxyhexadeca-1,6-diene.
Scientific Research Applications
16-Chlorohexadeca-1,6-diene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 16-Chlorohexadeca-1,6-diene involves its interaction with various molecular targets. The chlorine atom and double bonds allow it to participate in electrophilic addition and substitution reactions. These interactions can modify the structure and function of target molecules, influencing biological pathways and chemical processes .
Comparison with Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): Used in the manufacture of neoprene rubber.
Isoprene (2-methyl-1,3-butadiene): A key monomer in natural rubber synthesis.
Uniqueness: 16-Chlorohexadeca-1,6-diene stands out due to its longer carbon chain and specific positioning of the chlorine atom and double bonds.
Properties
CAS No. |
62871-07-2 |
---|---|
Molecular Formula |
C16H29Cl |
Molecular Weight |
256.9 g/mol |
IUPAC Name |
16-chlorohexadeca-1,6-diene |
InChI |
InChI=1S/C16H29Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2,6-7H,1,3-5,8-16H2 |
InChI Key |
FVMPFYQEGPNAND-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.